molecular formula C19H20N4O4S2 B2970287 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941914-40-5

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2970287
CAS RN: 941914-40-5
M. Wt: 432.51
InChI Key: GZVYILWVXOXSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Complex Formation

The compound has been utilized in the synthesis of novel ligands and their metal complexes. For instance, a Schiff base, non-symmetrical, compartmental ligand derived from an acetazolamide derivative showcased the ability to complex with cobalt(II), yielding a mononuclear cobalt(III) complex. This research emphasizes the structural versatility and potential for forming complexes with metal ions, which could be useful in catalysis or materials science (Crane et al., 2004).

Antimicrobial Applications

The synthesis and investigation of thiazoles and their fused derivatives demonstrate antimicrobial activities against various bacterial and fungal strains. Such studies highlight the potential of this compound and its derivatives in developing new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Wardkhan et al., 2008).

Anti-inflammatory and Analgesic Applications

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic properties. These findings suggest potential therapeutic applications for compounds containing the thiadiazol moiety in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

Antagonistic Properties in Adenosine Receptors

The compound's derivatives have been explored as selective antagonists for human adenosine A3 receptors, showing high binding affinity and selectivity. This research offers insights into the development of targeted therapies for conditions modulated by adenosine receptors, such as inflammatory and cardiovascular diseases (Jung et al., 2004).

properties

IUPAC Name

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-12-21-22-19(29-12)28-11-14-8-16(24)17(27-3)9-23(14)10-18(25)20-13-5-4-6-15(7-13)26-2/h4-9H,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVYILWVXOXSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

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